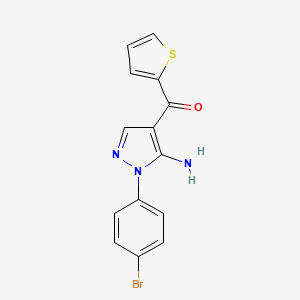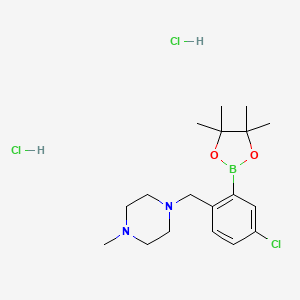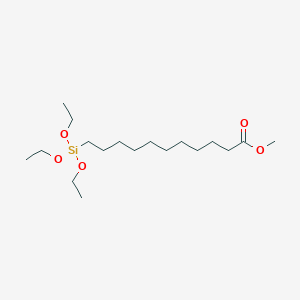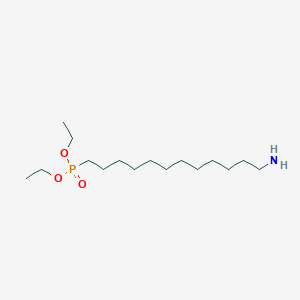
Diethyl 12-aminododecylphosphonate
カタログ番号 B6342907
CAS番号:
1049677-27-1
分子量: 321.44 g/mol
InChIキー: QNUXHOLXFCDFFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 12-aminododecylphosphonate is a chemical compound with the molecular formula C16H36NO3P . It has a molecular weight of 321.44 .
Synthesis Analysis
The synthesis of this compound can be achieved through a multi-step process that involves the reaction between dodecylamine and phosphorus trichloride. The resulting product is then reacted with diethylamine to form this compound.Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 36 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis
Phosphonates have garnered considerable attention due to their singular biological properties and synthetic potential . The synthesis of phosphonates classically relies mainly on two different strategies, namely on either the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite .Physical And Chemical Properties Analysis
This compound has a boiling point of 414.3±18.0 °C and a density of 0.964±0.06 g/cm3 . It also has an acidity coefficient (pKa) of 10.67±0.10 .科学的研究の応用
Corrosion Inhibition
- Phosphonate-Based Corrosion Inhibitors: α-Aminophosphonates, including variants similar to Diethyl 12-aminododecylphosphonate, have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes. These compounds act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors, and their adsorption on metallic surfaces follows the El-Awady adsorption isotherm. The inhibition mechanism has been supported by both experimental methods like SEM and AFM, and theoretical studies using DFT and molecular dynamic simulations (Gupta et al., 2017).
Cancer Research
- Anticancer Properties: Some α-aminophosphonate derivatives have shown potential as anticancer agents. For instance, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate has exhibited anti-leukemic activity, inducing cell differentiation and apoptosis in acute promyelocytic leukemia cell lines (Mohammadi et al., 2019).
Agricultural Applications
- Agrochemical Research: Novel α-aminophosphonate derivatives containing N-pyridylpyrazole moiety, which are structurally related to this compound, have been synthesized and evaluated for their insecticidal and fungicidal activities. Some compounds exhibited excellent activities towards plant fungi like Physalospora piricola (Wang et al., 2019).
Structural Characterization
- Structural and Synthetic Studies: The structural characterization of α-phosphonates, including derivatives similar to this compound, has been conducted to understand their potential biological activities. These compounds have applications as enzyme inhibitors, antibacterial, antitumor, or antiviral agents (Ouahrouch et al., 2014).
Anticorrosion Properties
- Anticorrosion Properties of Phosphonate Derivatives: Studies have explored the synthesis and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives. These studies include experimental and theoretical analysis to understand the correlation between structural properties and their effectiveness as corrosion inhibitors (Moumeni et al., 2020).
Safety and Hazards
特性
IUPAC Name |
12-diethoxyphosphoryldodecan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXHOLXFCDFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCN)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(Ethoxycarbonyl)-2-methylphenylboronic acid; 96%
2096339-62-5
(2,2-Dimethylpentan-3-yl)hydrazine HCl
1159812-08-4
2-Fluoro-3-ethoxypyridine-5-boronic acid
2121513-14-0

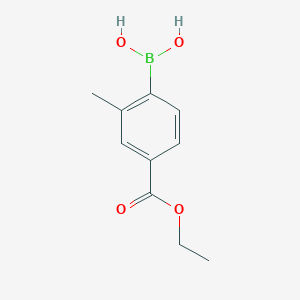
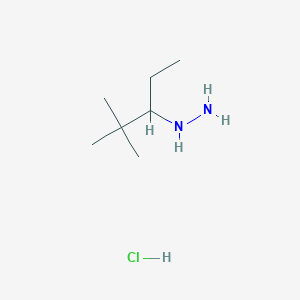
![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)

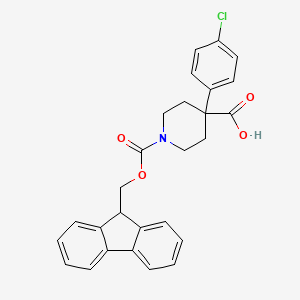


![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
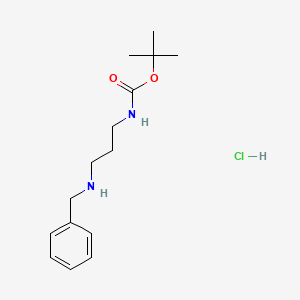
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)
